molecular formula C16H14O2 B7894802 5-Methyl-2-furyl-(1-naphthyl)methanol

5-Methyl-2-furyl-(1-naphthyl)methanol

Cat. No.: B7894802
M. Wt: 238.28 g/mol
InChI Key: QJGPHZXEDMUYLH-UHFFFAOYSA-N
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Description

5-Methyl-2-furyl-(1-naphthyl)methanol: is an organic compound with the molecular formula C16H14O2 and a molecular weight of 238.28 g/mol This compound features a furan ring substituted with a methyl group and a naphthyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-furyl-(1-naphthyl)methanol typically involves the reaction of 5-methyl-2-furaldehyde with 1-naphthylmethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methyl-2-furyl-(1-naphthyl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in substitution reactions where functional groups on the furan or naphthyl rings are replaced by other groups.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Methyl-2-furyl-(1-naphthyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its mechanism of action are essential to understand its full potential and applications .

Comparison with Similar Compounds

Uniqueness: 5-Methyl-2-furyl-(1-naphthyl)methanol is unique due to the presence of both the methyl-substituted furan ring and the naphthyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications .

Properties

IUPAC Name

(5-methylfuran-2-yl)-naphthalen-1-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O2/c1-11-9-10-15(18-11)16(17)14-8-4-6-12-5-2-3-7-13(12)14/h2-10,16-17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGPHZXEDMUYLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(C2=CC=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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